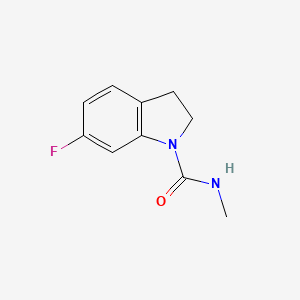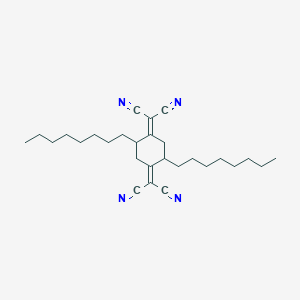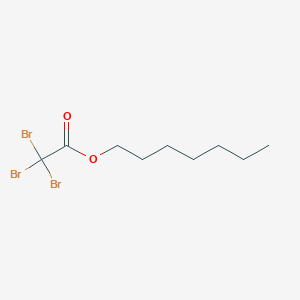![molecular formula C15H14Cl2N2O3S B14381441 Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89564-68-1](/img/structure/B14381441.png)
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a dimethylamino sulfonyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- typically involves the following steps:
Nitration: The starting material, 2,5-dichlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amino group is then reacted with dimethylamine and a sulfonyl chloride to introduce the dimethylamino sulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the dimethylamino group to form N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amino derivatives and reduced sulfonyl groups.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is used in a variety of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid.
2,5-Dichlorobenzamide: Lacks the dimethylamino sulfonyl group.
N-[4-(Dimethylamino)sulfonyl]benzamide: Lacks the chlorine substituents.
Comparison:
Uniqueness: Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to the presence of both chlorine atoms and the dimethylamino sulfonyl group, which confer distinct chemical and biological properties.
Chemical Properties: The combination of these substituents affects the compound’s reactivity, solubility, and stability.
Biological Activity: The unique structure may result in different biological activities compared to similar compounds, making it a valuable compound for research.
Propiedades
Número CAS |
89564-68-1 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O3S |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
VRGJYYDLDYYGAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)






![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)


![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)

